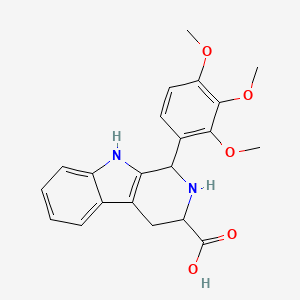

1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Description

Historical Context of Beta-Carboline Alkaloids

Beta-carboline alkaloids, including harmine and harmaline, were first isolated from Peganum harmala in the mid-19th century. Key milestones include:

- 1848 : Harmine isolation by J. Fritzsche from P. harmala seed husks.

- 1927 : Structural elucidation of harmine and harmaline by Richard H. F. Manske.

- 1950s–1970s : Identification of beta-carbolines in ayahuasca (Banisteriopsis caapi) and subsequent pharmacological studies.

The Pictet–Spengler reaction, developed in 1911, became pivotal for synthesizing tetrahydro-beta-carbolines, enabling systematic exploration of derivatives. Modern research focuses on enhancing antitumor, antimicrobial, and neuroprotective activities through structural modifications.

Significance of Methoxy Substitutions in Aromatic Compounds

Methoxy groups exert dual electronic effects:

- Resonance Donation : Electron density from oxygen’s lone pairs delocalizes into aromatic rings via conjugation, activating ortho/para positions for electrophilic substitution.

- Inductive Withdrawal : Oxygen’s electronegativity reduces electron density via sigma bonds, deactivating the ring.

In 1-(2,3,4-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid, the 2,3,4-trimethoxyphenyl group:

- Enhances Stability : Electron-donating resonance effects stabilize the aromatic system.

- Directs Reactivity : Ortho/para activation facilitates regioselective functionalization.

- Modulates Solubility : Methoxy groups increase hydrophilicity, potentially improving bioavailability.

Research Landscape for Tetrahydro-beta-Carboline Derivatives

Tetrahydro-beta-carbolines remain central to medicinal chemistry due to their:

- Structural Diversity : Modifications at C1, C3, and N positions enable tailored biological activity.

- Synthetic Flexibility : Pictet–Spengler reactions allow rapid assembly from tryptamine derivatives and aldehydes.

- Pharmacological Potential : Reported activities include antitumor (e.g., CDK inhibition),

Properties

IUPAC Name |

1-(2,3,4-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5/c1-26-16-9-8-12(19(27-2)20(16)28-3)17-18-13(10-15(23-17)21(24)25)11-6-4-5-7-14(11)22-18/h4-9,15,17,22-23H,10H2,1-3H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEEYWOPERFZLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C2C3=C(CC(N2)C(=O)O)C4=CC=CC=C4N3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Synthetic Strategies

Core Synthesis via Pictet-Spengler Condensation

The Pictet-Spengler reaction is the cornerstone of β-carboline synthesis. For the target compound, this involves the condensation of L-tryptophan with 2,3,4-trimethoxybenzaldehyde under acidic conditions.

Reaction Mechanism

- Imine Formation : Protonation of the aldehyde facilitates nucleophilic attack by the primary amine of L-tryptophan, forming a Schiff base.

- Cyclization : The indole ring’s C2 position attacks the imine carbon, generating the tetrahydro-β-carboline scaffold.

- Aromatization (optional): Oxidation may occur under harsh conditions, but the tetrahydro form is retained in this case.

Standard Protocol

- Reagents : L-Tryptophan (1 eq), 2,3,4-trimethoxybenzaldehyde (1.2 eq), glacial acetic acid (solvent/catalyst).

- Conditions : Reflux at 80–100°C for 10–24 hours.

- Workup : Neutralization with ammonium hydroxide, extraction with dichloromethane, and silica gel chromatography (15% methanol/dichloromethane).

Synthesis of 2,3,4-Trimethoxybenzaldehyde

This aldehyde is critical for introducing the trimethoxyphenyl group. Two industrial methods dominate:

Vilsmeier-Haack Formylation

- Reagents : 1,2,3-Trimethoxybenzene, dimethylformamide (DMF), phosphorus oxychloride (POCl3).

- Conditions : 80–85°C for 8 hours.

- Yield : 74–94%.

Oxidation of 2,3,4-Trimethoxybenzyl Alcohol

Functionalization and Purification

Carboxylic Acid Retention

Unlike esterified β-carbolines, the target compound retains the carboxylic acid group from L-tryptophan. This avoids additional steps like hydrolysis, simplifying synthesis.

Stereochemical Considerations

- L-Tryptophan Chirality : Induces a 3S configuration in the tetrahydro-β-carboline core.

- Racemization Risk : Minimized by avoiding prolonged heating above 100°C.

Chromatographic Purification

Alternative Synthetic Routes

Analytical Characterization

Spectroscopic Data

Challenges and Optimization

Common Pitfalls

Scientific Research Applications

Chemistry: This compound is used in synthetic organic chemistry as a building block for the development of new molecules with potential biological activity.

Biology: In biological research, it serves as a tool for studying various biochemical pathways and interactions.

Industry: It is used in the pharmaceutical and chemical industries for the synthesis of complex molecules and the development of new drugs.

Mechanism of Action

The mechanism by which 1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound's derivatives.

Comparison with Similar Compounds

The following analysis compares 1-(2,3,4-trimethoxyphenyl)-THβC-3-carboxylic acid with structurally related THβC derivatives, focusing on substituent effects, synthesis, physicochemical properties, and biological activities.

Substituent Effects on Physicochemical Properties

| Compound Name | Substituent at 1-Position | Molecular Formula | Melting Point (°C) | Yield (%) | Key Spectral Data (1H-NMR, IR) | Ref. |

|---|---|---|---|---|---|---|

| 1-Methyl-THβC-3-carboxylic acid | Methyl | C₁₃H₁₄N₂O₂ | >200 | 90 | δ 1.25 (CH₃), 10.30 (COOH) | [1] |

| 1-Phenyl-THβC-3-carboxylic acid | Phenyl | C₁₈H₁₆N₂O₂ | 174–176 | 82.4 | δ 7.45 (Ph), 10.60 (COOH) | [1] |

| 1-(4-Chlorophenyl)-THβC-3-carboxylate | 4-Chlorophenyl | C₁₉H₁₇ClN₂O₂ | 107–110 | 92 | δ 7.57–7.55 (Ar), 1727 cm⁻¹ (C=O) | [2] |

| 1-(Trichloromethyl)-THβC-3-carboxylic acid | Trichloromethyl | C₁₃H₁₁Cl₃N₂O₂ | >200 | 32.6 | δ 5.11 (C(1)H), 10.78 (COOH) | [1] |

| 1-(4-Methoxyphenyl)-THβC-3-carboxylic acid | 4-Methoxyphenyl | C₁₉H₁₈N₂O₃ | N/A | N/A | Safety: P210 (avoid ignition sources) | [13] |

| Target Compound | 2,3,4-Trimethoxyphenyl | C₂₁H₂₂N₂O₅ | N/A | N/A | Predicted: Increased polarity due to three methoxy groups | - |

Key Observations :

- Methoxy vs. Chloro Substituents : Methoxy groups (electron-donating) enhance solubility in polar solvents compared to chloro substituents (electron-withdrawing). For example, 1-(4-chlorophenyl)-THβC-3-carboxylate exhibits moderate solubility in CHCl₃ and CH₂Cl₂, while methoxy-substituted analogs are likely more water-soluble .

- 32.6% for 1-trichloromethyl-THβC-3-carboxylic acid) .

- Thermal Stability : High melting points (>200°C) are common in THβC-carboxylic acids due to strong intermolecular hydrogen bonding from the COOH group .

Biological Activity

1-(2,3,4-Trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid (commonly referred to as the beta-carboline derivative) is a compound of significant interest in pharmacology due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimalarial, antiprotozoal, and cytotoxic properties based on various studies.

- Molecular Formula : C20H23N2O4

- Molecular Weight : 357.41 g/mol

- CAS Number : 3380-76-5

Antimalarial Activity

Recent studies have highlighted the compound's potential as an antimalarial agent. In vitro testing against Plasmodium falciparum has shown promising results:

- IC50 Values : Various derivatives have been reported with IC50 values ranging from 0.7 to 2.86 µM against different strains of P. falciparum, indicating strong activity against malaria parasites .

- Selectivity Index : The selectivity index (SI), which measures the safety of the compound relative to its efficacy against the parasite, is often greater than 10, suggesting low toxicity to human cells while effectively targeting the parasite .

Antiprotozoal Activity

The compound has also demonstrated activity against other protozoan infections:

- Trypanocidal Activity : In studies involving Trypanosoma cruzi, the compound exhibited an IC50 of 14.9 µM against the epimastigote form and EC50 values of 45 µM and 33 µM against trypomastigote and amastigote forms, respectively. This suggests a dose-dependent inhibitory effect .

- Cytotoxicity : The compound showed low cytotoxicity in human red blood cells with a selective index 31 times higher for the parasite than for mammalian cells, indicating a favorable safety profile .

The mechanism by which this beta-carboline derivative exerts its biological effects is not fully understood but is believed to involve:

- Inhibition of Enzyme Activity : Molecular docking studies suggest that it may interact with enzymes crucial for parasite metabolism .

- Cellular Interaction : The compound reduces the number of infected cells and internalized parasites in co-culture systems with human cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound:

- Study on Antimalarial Efficacy :

- Evaluation Against Trypanosomiasis :

Data Summary

Q & A

Q. What computational tools can predict the binding mode of this compound with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.